molecular formula C18H26N2O3 B6135538 N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide

N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide

Cat. No. B6135538
M. Wt: 318.4 g/mol
InChI Key: RFOYTOXAZFRPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide, also known as compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X is complex and involves a number of different pathways. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of signaling molecules that play a key role in the inflammatory response. In addition, N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
Compound X has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to have a neuroprotective effect in models of neurodegenerative disease. In addition, it has been found to have anti-cancer properties and to be effective in the treatment of autoimmune diseases such as multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X is its versatility. It has been found to have a wide range of biological activities, which makes it a valuable tool for studying cellular signaling pathways and for developing new therapeutic agents. In addition, it has been found to be relatively safe and well-tolerated in animal studies.
One of the main limitations of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X is its complexity. The synthesis method is complex and requires a high level of expertise, and the N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide itself is difficult to purify and characterize. In addition, the biological effects of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X are complex and not fully understood, which makes it difficult to predict its potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X. One area of interest is the development of new therapeutic agents based on the structure of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X. Another area of interest is the study of the biochemical and physiological effects of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X in more detail, with a particular focus on its potential use in the treatment of neurodegenerative diseases. In addition, there is a need for further research on the safety and toxicity of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X, particularly in human studies.

Synthesis Methods

The synthesis of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X involves a multistep process that includes the reaction of cyclohexanone with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate and then with 4-chlorobutyryl chloride. The final product is obtained after the reaction of the intermediate N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide with cyclohexylamine. The synthesis of N-cyclohexyl-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)butanamide X is a complex process that requires a high level of expertise and careful attention to safety protocols.

Scientific Research Applications

Compound X has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Compound X has also been studied for its potential use as a tool in the study of cellular signaling pathways and as a potential therapeutic agent in the treatment of autoimmune diseases.

properties

IUPAC Name

N-cyclohexyl-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,13-15H,1-3,6-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOYTOXAZFRPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCN2C(=O)C3CC=CCC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)butanamide

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